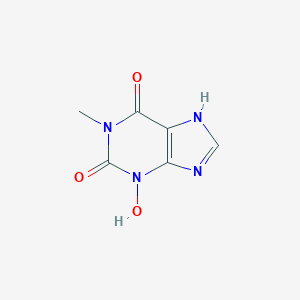
3-Hydroxy-1-methylxanthine
Descripción general
Descripción
3-Hydroxy-1-methylxanthine is a metabolite of theophylline . It has a molecular formula of C6H6N4O3 .
Synthesis Analysis
3-Methylxanthine can be produced through the biodegradation of theobromine by Aspergillus sydowii PT-2 . Another synthesis method involves the reaction of 4-(methylamino)-1H-imidazole-5-carboxamide with anhydrous formic acid in the presence of a catalyst HClO4-SiO2 .Molecular Structure Analysis
The 3-Hydroxy-1-methylxanthine molecule contains a total of 20 bonds. There are 14 non-H bonds, 7 multiple bonds, 2 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 urea (-thio) derivative, 1 hydroxylamine (aromatic), 1 imide (-thio), 1 hydroxyl group .Chemical Reactions Analysis
Methylxanthines, including caffeine, theophylline, and theobromine, are natural and synthetic compounds in tea, which could be metabolized by certain kinds of bacteria and fungi . Theobromine can be degraded and converted into 3-methylxanthine through N-demethylation and oxidation .Physical And Chemical Properties Analysis
3-Hydroxy-1-methylxanthine has a molecular formula of C6H6N4O3, an average mass of 182.137 Da, and a monoisotopic mass of 182.043991 Da .Aplicaciones Científicas De Investigación
Biological Production and Separation :
- Algharrawi et al. (2015) demonstrated the biological production and separation of 3-methylxanthine from theophylline (1,3-dimethylxanthine) using metabolically engineered E. coli. This process offers an environmentally friendly approach for producing methylxanthines from economical feedstocks like caffeine, theobromine, and theophylline (Algharrawi et al., 2015).
Conversion and Metabolism Studies :
- McDonald et al. (1976) found that the deamination of oncogenic 1-methylguanine 3-oxide in rats yields 3-hydroxy-1-methylxanthine and its metabolites, providing insights into its oncogenicity (McDonald et al., 1976).
- Bonati et al. (1980) studied the metabolism of theophylline in premature neonates, finding that it is methylated to caffeine and hydroxylated to form major metabolites, including 3-methylxanthine (Bonati et al., 1980).
Pharmacological Potential :
- Monteiro et al. (2019) discussed the extensive use of methylxanthines, including 3-Hydroxy-1-methylxanthine, in various medicinal applications, such as CNS stimulants, bronchodilators, and potential benefits in neurodegenerative diseases (Monteiro et al., 2019).
Chemical Properties and Bioactivity :
- Monteiro et al. (2016) explored the structure-bioactivity relationships of methylxanthines, including 3-Hydroxy-1-methylxanthine, to understand their effects in various conditions like respiratory diseases, diabetes, and cancer (Monteiro et al., 2016).
Immunomodulating Capacity :
- Jilg et al. (1996) investigated the immunomodulating capacity of a methylxanthine, showing enhanced release of interleukin-10 and soluble tumor necrosis factor receptors in murine models of endotoxic shock (Jilg et al., 1996).
Neurodegenerative Diseases :
- Janitschke et al. (2021) reviewed the impact of methylxanthines in neurodegenerative diseases, focusing on epidemiological and clinical studies to assess their neuroprotective potential (Janitschke et al., 2021).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-hydroxy-1-methyl-7H-purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O3/c1-9-5(11)3-4(8-2-7-3)10(13)6(9)12/h2,13H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCEOAXRRWCDSIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(N=CN2)N(C1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70161213 | |
| Record name | 3-Hydroxy-1-methylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70161213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-1-methylxanthine | |
CAS RN |
14002-16-5 | |
| Record name | 3-Hydroxy-1-methylxanthine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014002165 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxy-1-methylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70161213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-HYDROXY-1-METHYLXANTHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9323NN36VV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



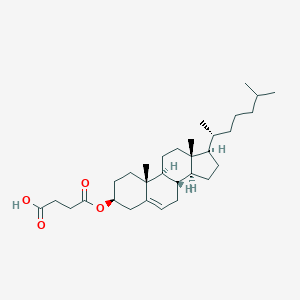
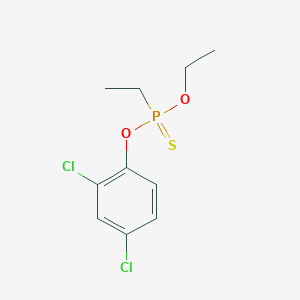
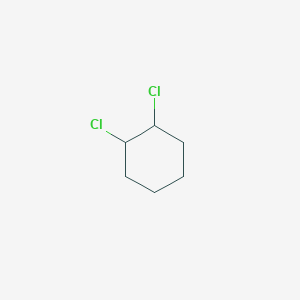
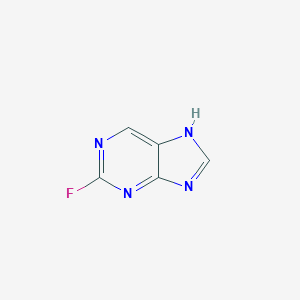
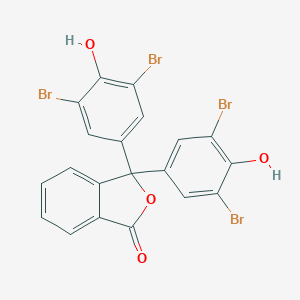
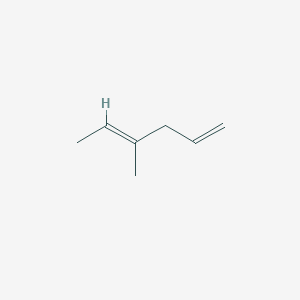
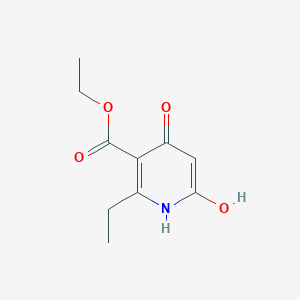
![1,2,3,4,7,7-Hexafluoro-5-vinylbicyclo[2.2.1]hept-2-ene](/img/structure/B75782.png)
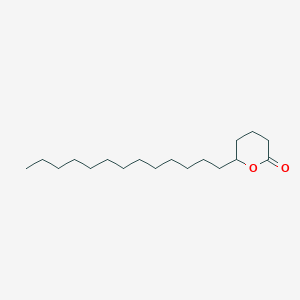
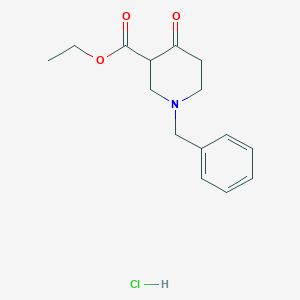
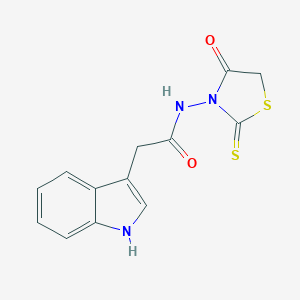

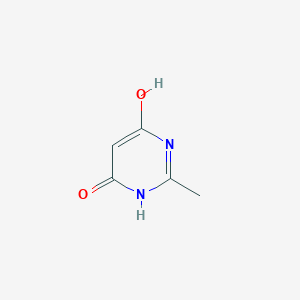
![Benzo[c]thiophen-1(3H)-one](/img/structure/B75792.png)